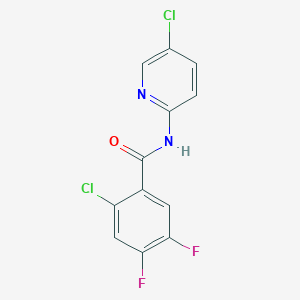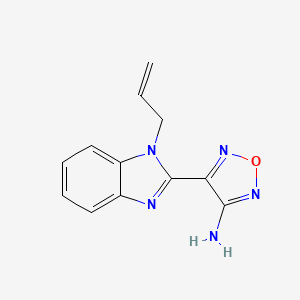![molecular formula C14H13FN6O B5354944 [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5354944.png)
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the fluorine atom at the 6th position. The pyrrolidine ring is then synthesized and attached to the benzimidazole ring. Finally, the triazole ring is introduced through a cyclization reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality.
化学反応の分析
Types of Reactions
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Mono-Methyl phthalate: A phthalate derivative used in various industrial applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
What sets [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone apart is its unique combination of three different rings (benzimidazole, pyrrolidine, and triazole) and the presence of a fluorine atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O/c15-8-3-4-9-10(6-8)18-13(17-9)12-2-1-5-21(12)14(22)11-7-16-20-19-11/h3-4,6-7,12H,1-2,5H2,(H,17,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVTXNGWWYINEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NNN=C2)C3=NC4=C(N3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5354877.png)
![1-acetyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}piperidine-4-carboxamide](/img/structure/B5354881.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B5354889.png)
![[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B5354895.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5354910.png)
![N-(2-ETHOXY-5-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)-2-FLUOROBENZAMIDE](/img/structure/B5354913.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)



![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
